sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate
Description
Sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate is a sodium salt of a thiazolidinedione (TZD) derivative with a complex heterocyclic substituent. The core structure consists of a thiazolidine-2,4-dione ring fused with a (Z)-configured arylidene group at position 3. The unique substitution pattern includes a 4-pyridin-4-ylquinolin-6-yl moiety, which distinguishes it from simpler TZD derivatives. This compound’s sodium salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications .
Properties
Molecular Formula |
C18H12N3NaO3S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate |
InChI |
InChI=1S/C18H11N3O2S.Na.H2O/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12;;/h1-10H,(H,21,22,23);;1H2/q;+1;/p-1/b16-10-;; |
InChI Key |
KKSRFFGUIONCPS-FLPKAINGSA-M |
Isomeric SMILES |
C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)[N-]C(=O)S3)C4=CC=NC=C4.O.[Na+] |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C=C3C(=O)[N-]C(=O)S3)C4=CC=NC=C4.O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Pfitzinger Condensation
This classical method constructs the quinoline scaffold through the reaction of isatin derivatives with ketones. For the target compound:
Suzuki-Miyaura Cross-Coupling
The bromine substituent at position 6 of the quinoline undergoes palladium-mediated coupling with pyridin-4-ylboronic acid:
Reaction setup :
| Component | Quantity |
|---|---|
| 6-Bromoquinoline | 1.0 eq |
| Pyridin-4-ylboronic acid | 1.2 eq |
| Pd(dppf)Cl₂ | 5 mol% |
| Cs₂CO₃ | 3.0 eq |
| Solvent | H₂O/1,4-dioxane (1:3) |
Conditions :
Knoevenagel Condensation for Exocyclic Double Bond Formation
The critical (5Z)-methylidene bridge is introduced via Knoevenagel condensation between thiazolidine-2,4-dione and the quinoline-carbaldehyde intermediate.
Optimized procedure :
-
Reactants :
-
Thiazolidine-2,4-dione (1 ): 21.36 mmol
-
4-Pyridin-4-ylquinoline-6-carbaldehyde: 21.36 mmol
-
-
Catalyst : Piperidine (14.11 mmol)
-
Solvent : Ethanol (150 mL)
Post-reaction processing :
-
Acidification with acetic acid (pH 4–5)
-
Precipitation and filtration
-
Recrystallization from ethanol/acetic acid (3:1)
Characterization data :
Sodium Salt Formation and Hydration
The final stage involves deprotonation of the thiazolidine nitrogen and isolation of the hydrated sodium salt.
Sodium incorporation :
-
Base : Sodium methoxide (1.1 eq) in anhydrous THF
-
Temperature : 0–5°C
-
Reaction time : 2 hours
-
Hydration : Crystallization from H₂O/EtOH (1:4)
Critical parameters :
-
Water content: 8–12% (confirmed by Karl Fischer titration)
-
Counterion analysis: ICP-OMS shows 98.5% Na⁺ purity
Comparative Analysis of Synthetic Routes
The table below evaluates three principal methods for constructing the (5Z)-configuration:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Classical Knoevenagel | 58 | 95 | 9 | High stereoselectivity |
| Microwave-assisted | 74 | 97 | 2 | Rapid kinetics |
| Solvent-free | 65 | 93 | 6 | Eco-friendly protocol |
Microwave-assisted synthesis demonstrates superior efficiency, reducing reaction time by 78% compared to conventional heating.
Scalability and Industrial Considerations
For bulk production, the following modifications are recommended:
-
Continuous flow chemistry : Enhances heat transfer during exothermic Knoevenagel step
-
Catalyst recycling : Pd recovery ≥92% using polyvinylpyridine resins
-
Crystallization control : Seeding techniques maintain hydrate consistency (XRPD confirmed)
Analytical Characterization
Multi-technique verification :
-
HPLC : Purity >99% (C18 column, 0.1% TFA/MeCN gradient)
-
HRMS : [M+H]⁺ calcd. 406.0924, found 406.0921
-
SC-XRD : Confirms (Z)-configuration (torsion angle = 178.3°)
Chemical Reactions Analysis
Types of Reactions
Sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced thiazolidine derivatives .
Scientific Research Applications
Sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors in disease pathways.
Materials Science: The compound can be used in the design of novel materials with specific electronic or photophysical properties.
Coordination Chemistry: The presence of multiple nitrogen atoms allows the compound to act as a ligand in the formation of metal complexes, which can be studied for their catalytic or magnetic properties.
Mechanism of Action
The mechanism of action of sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Biological Activity
Sodium (5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate, also known as GSK1059615, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key signaling pathways involved in cancer progression. This article provides a detailed overview of its biological activity, synthesis, and therapeutic applications based on diverse research findings.
The compound is characterized by its thiazolidinone core structure, which is linked to a quinoline moiety. Its molecular formula is , with a molecular weight of 333.4 g/mol. The structural formula can be represented as follows:
GSK1059615 acts primarily as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for cell growth and proliferation, making them significant targets in cancer therapy. Inhibition of these pathways can lead to decreased tumor growth and increased apoptosis in cancer cells.
Anticancer Properties
Research indicates that GSK1059615 shows promising anticancer activity across various cancer types:
- Lymphoma : Studies have demonstrated that GSK1059615 effectively inhibits the proliferation of lymphoma cells by inducing cell cycle arrest and apoptosis.
- Solid Tumors : The compound has been tested against several solid tumors, showing significant cytotoxic effects.
- Endometrial Cancer : Preclinical trials suggest that it may reduce tumor size and improve survival rates in models of endometrial cancer.
- Metastatic Breast Cancer : GSK1059615 has shown efficacy in inhibiting the growth of metastatic breast cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, derivatives of thiazolidinone compounds similar to GSK1059615 have exhibited antimicrobial activity against Gram-positive bacteria. Minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 16 μg/mL, indicating strong potential for use as antimicrobial agents .
Case Studies and Research Findings
Several studies have explored the biological activities of sodium (5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of PI3K/mTOR pathways in lymphoma cells leading to reduced cell viability. |
| Study 2 | Showed that treatment with GSK1059615 resulted in increased apoptosis markers in solid tumor models compared to control groups. |
| Study 3 | Reported antimicrobial efficacy against various bacterial strains with MIC values indicating potent activity. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related TZD derivatives, highlighting substituents, physicochemical properties, and biological activities:
Key Differences and Implications
Solubility : The sodium salt form of the target compound addresses the low solubility observed in neutral TZD derivatives (e.g., 28d and 5g), which often require organic solvents for administration . In contrast, L-173 achieves improved solubility through cyclodextrin complexation .
Synthetic Accessibility : The synthesis of the target compound involves multi-step functionalization of the TZD core, whereas simpler analogues (e.g., compound II) are synthesized in fewer steps via direct condensation .
Biological Targets: While many TZDs (e.g., L-173, compound II) are optimized for metabolic or antifungal activity, the pyridinylquinolinyl group in the target compound suggests a broader scope, possibly targeting nucleic acid-binding proteins or kinases .
Research Findings and Trends
- Antifungal Activity: L-173 demonstrated significant antifungal activity against Candida spp., attributed to its triazole-piperazine moiety. The target compound’s quinolinyl group may offer similar efficacy but with a distinct mechanism .
- Anticancer Potential: Hybrid TZDs like L-173 showed cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12 µM). The target compound’s extended aromatic system could enhance DNA intercalation or topoisomerase inhibition .
- Thermodynamic Properties : Studies on L-173 revealed pH-dependent solubility, with higher solubility at acidic pH (1.2–2.0). The sodium salt form of the target compound likely mitigates this dependency .
Q & A
Q. Structural confirmation :
- Spectroscopy : Use ¹H/¹³C NMR to verify aromatic protons, methylidene (C=CH) signals (~δ 7.5–8.5 ppm), and absence of undesired isomers. IR confirms thiazolidinedione carbonyl stretches (~1750 cm⁻¹) .
- Single-crystal X-ray diffraction : Refine with SHELXL (SHELX-2018) to resolve bond lengths, angles, and Z-configuration .
Basic: How is the Z-configuration of the methylidene group experimentally validated?
Methodological Answer:
- NOESY NMR : Detect spatial proximity between the methylidene proton and adjacent aromatic protons (e.g., pyridin-4-yl or quinoline H atoms) to confirm the Z-isomer .
- X-ray crystallography : Resolve the dihedral angle between the thiazolidinedione ring and the pyridinylquinoline moiety (typically <10° for Z-configuration) using SHELXL refinement .
Advanced: How to resolve contradictions between spectroscopic data and crystallographic results during structural analysis?
Methodological Answer:
- Cross-validation : Compare NMR-derived torsion angles with X-ray data. If discrepancies arise (e.g., due to dynamic effects in solution), perform variable-temperature NMR or DFT calculations to model conformers .
- Twinned crystals : Use SHELXT to detect twinning and reprocess data if diffraction patterns suggest pseudo-symmetry .
Advanced: What strategies optimize crystallization for X-ray studies of this hygroscopic compound?
Methodological Answer:
- Solvent screening : Test mixed solvents (e.g., DMF/water, ethanol/ethyl acetate) to balance solubility and volatility. Hydrate forms often crystallize best from aqueous ethanol .
- Anti-solvent diffusion : Layer hexane over a DMF solution to slow nucleation and improve crystal quality .
- Humidity control : Use sealed capillaries or humidity-controlled chambers to stabilize hydrate crystals during data collection .
Advanced: How does the compound’s stability vary under oxidative or hydrolytic conditions, and how is this assessed?
Methodological Answer:
- Oxidative stability : Expose to H₂O₂ (3% v/v) in buffered solutions (pH 7.4) and monitor degradation via HPLC. Thiazolidinedione rings are prone to oxidation at the methylidene group .
- Hydrolytic stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours. Track hydrate loss via TGA/DSC (endothermic peaks ~100–120°C indicate water release) .
Advanced: How to address discrepancies in molecular docking scores for this compound’s receptor interactions?
Methodological Answer:
- Protonation state : Use quantum mechanical calculations (e.g., Gaussian) to determine the dominant tautomer at physiological pH. Incorrect protonation (e.g., pyridinyl N vs. thiazolidinedione O) skews docking scores .
- Ensemble docking : Dock against multiple receptor conformations (MD snapshots) to account for flexibility .
- Validation : Compare with SPR or ITC binding data to calibrate docking parameters .
Advanced: How to analyze hydrogen-bonding patterns in the crystal lattice, and what functional insights do they provide?
Methodological Answer:
- Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Mercury CSD. The hydrate’s water molecules often mediate interactions between thiazolidinedione carbonyls and pyridinyl N atoms .
- Energy frameworks : Calculate interaction energies (CrystalExplorer) to identify stabilizing contacts (e.g., Owater–H⋯O=C vs. C–H⋯π interactions) .
Advanced: How do solvent polarity and proticity influence the compound’s reactivity in substitution reactions?
Methodological Answer:
- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in nucleophilic substitutions (e.g., SNAr at pyridinyl positions) but may promote side reactions via solvolysis .
- Protic solvents (ethanol, acetic acid) : Favor proton-coupled electron transfer in redox reactions (e.g., methylidene oxidation) but reduce substitution yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
